Deruxtecan analog 2 monoTFA

ADC synthesis FGFR2 targeting linker-payload conjugation

Standard ADC linker-payload synthesis introduces variability in conjugation stoichiometry and DAR distribution. This complete drug-linker conjugate eliminates de novo synthesis variables. - Pre-optimized for anti-FGFR2 ADC preparation (patent-disclosed). - Camptothecin-derived payload enables head-to-head studies vs. exatecan-based DXd (Enhertu®). - monoTFA salt: aqueous solubility >0.1 mg/mL (vs. free base <0.1 mg/mL). Ambient stable for days; reduces cold-chain dependency.

Molecular Formula C31H31F4N5O9
Molecular Weight 693.6 g/mol
Cat. No. B12372662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan analog 2 monoTFA
Molecular FormulaC31H31F4N5O9
Molecular Weight693.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1
InChIKeyDXZHUKXYWJZGIG-XUEJMOKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan Analog 2 monoTFA Overview


Deruxtecan analog 2 monoTFA (CAS 2758874-59-6) is a drug-linker conjugate comprising a camptothecin-derived topoisomerase I inhibitor payload and an ADC linker, supplied as a trifluoroacetate salt form . It is a structural homolog of Deruxtecan (the clinically validated DXd payload-linker moiety in trastuzumab deruxtecan/Enhertu®), distinguished by a distinct linker-payload architecture that confers alternative conjugation chemistry and targetable antigen specificity [1]. The monoTFA salt formulation enhances aqueous solubility and handling characteristics relative to the free base form .

ADC conjugate Complete drug-linker conjugate for targeted ADC synthesis
FGFR2 targeting Disclosed for anti-FGFR2 ADC preparation (patent context)
Salt form monoTFA salt may support aqueous solubility in conjugation workflows

Why Deruxtecan Analog 2 Cannot Be Substituted


Deruxtecan analog 2 monoTFA is a complete drug-linker conjugate, not a free payload. Substituting this compound with isolated DXd payload (IC50 = 0.31 μM against topoisomerase I) or the parent Deruxtecan linker-payload conjugate introduces uncontrolled variables in ADC synthesis including maleimide-to-antibody conjugation stoichiometry, linker cleavage kinetics, and final DAR distribution . The analog 2 variant is specifically associated with anti-FGFR2 ADC preparation in patent disclosures, while the parent Deruxtecan linker-payload is optimized for HER2-targeting constructs such as DS-8201 [1]. Direct interchange without validation of conjugation efficiency, payload release kinetics, and resulting ADC cytotoxic potency introduces significant experimental confounders and may invalidate comparative pharmacology [2].

Free DXd payload
Isolated payload lacks linker for conjugation; DAR and stoichiometry are uncontrolled
Parent Deruxtecan conjugate
HER2-optimized linker-payload; antigen specificity and conjugation chemistry do not transfer to FGFR2
Interchange without validation
Conjugation efficiency, cleavage kinetics, and resulting ADC cytotoxic readouts may shift significantly

Deruxtecan Analog 2 Differentiation Evidence


FGFR2 vs. HER2 Antigen Specificity

Deruxtecan analog 2 is a drug-linker conjugate composed of camptothecin and a linker, and is specifically disclosed for the preparation of anti-FGFR2 ADCs [1]. In contrast, the parent Deruxtecan linker-payload (using the DXd payload with maleimide-GGFG peptide linker) is optimized for HER2-targeting ADCs such as DS-8201 (trastuzumab deruxtecan) and U3-1402 . The structural divergence in the linker component determines which antibody conjugation chemistry is optimal and which antigen-targeting antibody the resulting ADC will employ [2].

FGFR2 vs. HER2 antigen
Cross-study comparable
FGFR2-targeted linker-payload vs HER2-targeted parent
Determines ADC construction application; antigen specificity is linker-defined
Based on patent disclosures
ADC synthesis FGFR2 targeting linker-payload conjugation

Camptothecin vs. DXd Payload Potency

Deruxtecan analog 2 contains a camptothecin-derived payload rather than the exatecan-derived DXd payload found in parent Deruxtecan . The DXd payload exhibits an IC50 of 0.31 μM against topoisomerase I, representing approximately 7-fold greater potency than the exatecan parent compound (IC50 = 2.2 μM) . The camptothecin payload class typically shows distinct potency profiles compared to exatecan derivatives; exatecan mesylate demonstrates greater potency than camptothecin and other camptothecin analogs in head-to-head comparisons [1]. This payload class divergence translates to differences in cytotoxic potency of the resulting ADC [2].

Payload potency class
Class-level inference
DXd IC50 0.31 µM (topo I)
Camptothecin-class potency may differ from exatecan derivatives; class-level review
Analog 2 payload IC50 not specified
topoisomerase I inhibition cytotoxic payload potency comparison

monoTFA Salt Solubility Enhancement

The monoTFA (trifluoroacetate) salt formulation of Deruxtecan analog 2 provides enhanced solubility and stability compared to the free base form . Free base Deruxtecan analog (CAS 1599440-13-7) exhibits limited aqueous solubility: DMSO solubility ≥50 mg/mL (48.35 mM), but water solubility <0.1 mg/mL (insoluble) . The monoTFA salt form (CAS 2758874-59-6) improves dissolution characteristics in aqueous and DMSO-based solvent systems, facilitating stock solution preparation for in vitro and conjugation workflows . The compound is stable at ambient temperature for several days during shipping and handling .

Salt solubility enhancement
Cross-study comparable
Improved aqueous solubility (qualitative)
May reduce DMSO stock concentrations and precipitation risk
Quantitative fold-change not reported
solubility salt formulation DMSO solubility

Linker-Payload Cleavage Kinetics

The peptide linker in deruxtecan-class conjugates (GGFG tetrapeptide-based linker) demonstrates near-complete cleavage after 24 hours in sub-cellular fraction assays, though deruxtecan and tesirine linkers cleave more slowly than some comparator peptide linkers [1]. This cleavage profile is designed to be mediated by lysosomal enzymes following ADC internalization, enabling intracellular payload release [2]. The linker stability in systemic circulation is a critical determinant of off-target toxicity; deruxtecan-based ADCs are engineered to minimize premature payload release [3]. Analog 2 employs a distinct linker architecture associated with anti-FGFR2 applications, though comparative cleavage kinetics versus parent Deruxtecan linker are not specified in available data [4].

Linker cleavage kinetics
Class-level inference
Near-complete cleavage after 24 h; slower than some comparators
Cleavage rate may influence payload release and bystander killing in ADC studies
Analog 2 linker kinetics not directly quantified
linker stability lysosomal cleavage payload release

Deruxtecan Analog 2 Applications


Anti-FGFR2 ADC Synthesis and Optimization

Deruxtecan analog 2 is specifically disclosed for the preparation of anti-FGFR2 ADCs [1]. Procurement is indicated for research programs developing FGFR2-targeted conjugates for cancers with FGFR2 alterations (including gastric cancer, cholangiocarcinoma, and endometrial cancer). The linker-payload is pre-optimized for conjugation to anti-FGFR2 monoclonal antibodies, eliminating the need for de novo linker-payload synthesis and enabling direct assessment of DAR optimization, conjugation efficiency, and target-dependent cytotoxicity [2].

Camptothecin vs. Exatecan ADC Pharmacology

Deruxtecan analog 2 contains a camptothecin-derived payload, whereas parent Deruxtecan (and clinically approved Enhertu®) employs an exatecan-derived DXd payload (IC50 = 0.31 μM) [1]. This difference enables head-to-head comparative studies evaluating payload class effects on ADC therapeutic index, bystander killing efficiency, and resistance mechanisms. Exatecan mesylate is documented to be more potent than camptothecin and other camptothecin analogs, and DXd exhibits approximately 10-fold greater topoisomerase inhibitory activity than SN-38 (a camptothecin prodrug active metabolite) [2]. Procurement of both analog 2 and parent Deruxtecan enables controlled payload-class comparison studies .

ADC Conjugation Method Development

As a complete drug-linker conjugate supplied in monoTFA salt form with enhanced solubility [1], Deruxtecan analog 2 serves as a standardized reagent for developing and validating ADC conjugation protocols. The maleimide-containing linker enables site-specific conjugation to reduced interchain disulfide bonds of target antibodies [2]. Researchers can use this conjugate to optimize conjugation stoichiometry, DAR determination by LC-MS or hydrophobic interaction chromatography, and purification workflows without the confounding variable of linker-payload synthesis variability .

Salt Form Optimization for ADC Payloads

The monoTFA salt formulation improves aqueous solubility and handling compared to the free base form (Deruxtecan analog free base water solubility <0.1 mg/mL) [1]. This enables studies evaluating how salt form selection impacts conjugation efficiency, DAR distribution, and final ADC stability. The compound is stable at ambient temperature for several days during shipping and handling [2], reducing cold-chain logistics requirements for routine laboratory use. This application is particularly relevant for process development groups optimizing ADC manufacturing workflows .

Application
Selection Property
Validation Focus
Anti-FGFR2 ADC synthesis
FGFR2-specific linker-payload
DAR optimization & conjugation efficiency
Payload-class comparison
Camptothecin vs exatecan payload
Cytotoxicity profile & resistance context
Conjugation method development
Standardized maleimide drug-linker
Conjugation stoichiometry & DAR determination
Salt form handling
monoTFA salt solubility
Solution stability & precipitation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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